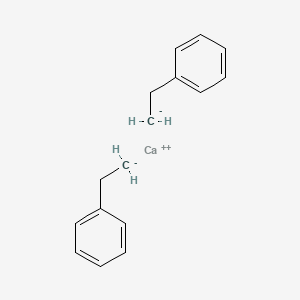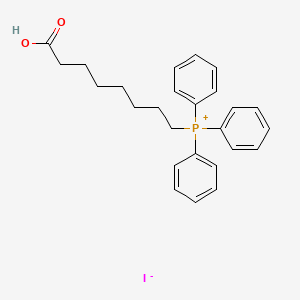
(7-Carboxyheptyl)(triphenyl)phosphanium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Carboxyheptyl)(triphenyl)phosphanium iodide is a chemical compound that features a triphenylphosphonium moiety attached to a 7-carboxyheptyl chain, with an iodide counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7-Carboxyheptyl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with a suitable alkylating agent, followed by the introduction of the carboxyheptyl group. The reaction conditions often require a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction. The iodide counterion is introduced through the use of an iodinating agent such as sodium iodide .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions and can lead to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(7-Carboxyheptyl)(triphenyl)phosphanium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, cyanides, or thiolates can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction yields phosphines .
Wissenschaftliche Forschungsanwendungen
(7-Carboxyheptyl)(triphenyl)phosphanium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential as a mitochondrial targeting agent due to the triphenylphosphonium moiety, which can facilitate the delivery of therapeutic agents to mitochondria.
Medicine: Research is ongoing into its potential use in drug delivery systems, particularly for targeting cancer cells.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of (7-Carboxyheptyl)(triphenyl)phosphanium iodide involves its ability to target and accumulate in mitochondria due to the lipophilic triphenylphosphonium cation. This targeting is facilitated by the mitochondrial membrane potential, which drives the accumulation of the compound within the mitochondria. Once inside, it can exert its effects by interacting with mitochondrial components, potentially disrupting mitochondrial function and inducing cell death in targeted cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A related compound that lacks the carboxyheptyl group and iodide ion.
(4-Carboxybutyl)(triphenyl)phosphanium bromide: Similar structure but with a shorter alkyl chain and a bromide counterion.
(10-Carboxydecyl)(triphenyl)phosphanium chloride: Similar structure but with a longer alkyl chain and a chloride counterion.
Uniqueness
(7-Carboxyheptyl)(triphenyl)phosphanium iodide is unique due to its specific alkyl chain length and iodide counterion, which can influence its chemical reactivity and biological targeting properties. The presence of the carboxyheptyl group also provides additional functionalization possibilities, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
115476-04-5 |
|---|---|
Molekularformel |
C26H30IO2P |
Molekulargewicht |
532.4 g/mol |
IUPAC-Name |
7-carboxyheptyl(triphenyl)phosphanium;iodide |
InChI |
InChI=1S/C26H29O2P.HI/c27-26(28)21-13-2-1-3-14-22-29(23-15-7-4-8-16-23,24-17-9-5-10-18-24)25-19-11-6-12-20-25;/h4-12,15-20H,1-3,13-14,21-22H2;1H |
InChI-Schlüssel |
MDAYCDUQRMMRQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CCCCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


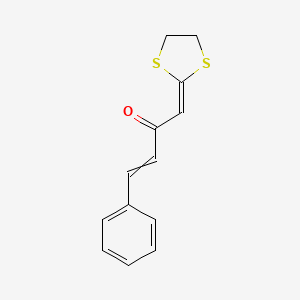
![1-Prop-2-enoxy-4-[2-(4-prop-2-enoxyphenyl)sulfanylethylsulfanyl]benzene](/img/structure/B14301618.png)
![1-(2,2-Dimethyl-1,4,8-triazaspiro[4.5]decan-8-yl)ethan-1-one](/img/structure/B14301625.png)
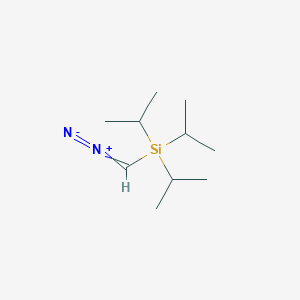
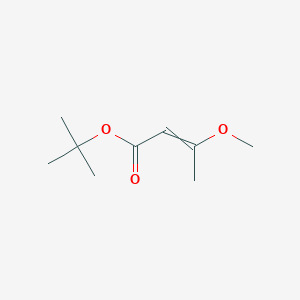
![2-[2-(Dodecylsulfanyl)ethoxy]ethyl octadecanoate](/img/structure/B14301648.png)
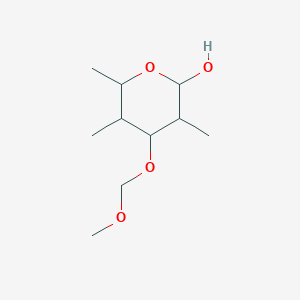
![1-[(Benzylcarbamoyl)oxy]ethyl acetate](/img/structure/B14301657.png)
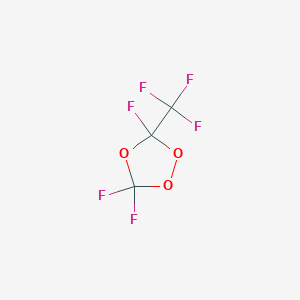
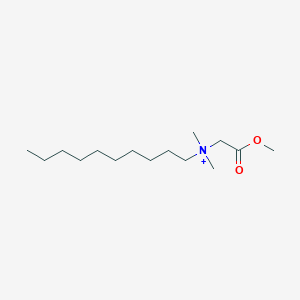

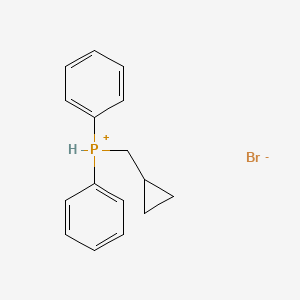
![11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL](/img/structure/B14301673.png)
